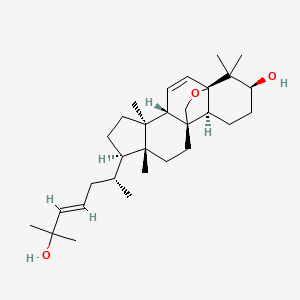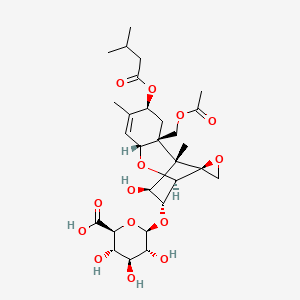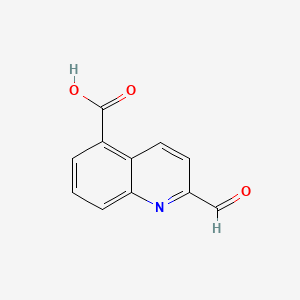
25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
25-Hydroxy Vitamin D3 3,3’-Biotinylaminopropyl Ether is a derivative of Vitamin D3, specifically designed for research purposes. It combines the biological activity of 25-Hydroxy Vitamin D3 with the biotinylaminopropyl ether moiety, which allows for easy attachment to various substrates, facilitating its use in biochemical assays and research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 25-Hydroxy Vitamin D3 3,3’-Biotinylaminopropyl Ether typically involves the following steps:
Hydroxylation: Vitamin D3 (cholecalciferol) undergoes hydroxylation in the liver to form 25-Hydroxy Vitamin D3.
Biotinylation: The 25-Hydroxy Vitamin D3 is then reacted with biotinylaminopropyl ether under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydroxylation: Large quantities of Vitamin D3 are hydroxylated using enzymatic or chemical methods.
Biotinylation: The hydroxylated product is then biotinylated using automated synthesis equipment to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
25-Hydroxy Vitamin D3 3,3’-Biotinylaminopropyl Ether can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The biotinylaminopropyl ether moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper iodide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
25-Hydroxy Vitamin D3 3,3’-Biotinylaminopropyl Ether has a wide range of applications in scientific research:
Chemistry: Used as a reagent in synthetic chemistry for the preparation of biotinylated derivatives.
Biology: Employed in biochemical assays to study protein interactions and enzyme activities.
Medicine: Utilized in research related to Vitamin D metabolism and its effects on health.
Industry: Applied in the development of diagnostic kits and research tools.
Wirkmechanismus
The mechanism of action of 25-Hydroxy Vitamin D3 3,3’-Biotinylaminopropyl Ether involves its interaction with Vitamin D receptors. The compound binds to these receptors, modulating gene expression and influencing various biological processes. The biotinylaminopropyl ether moiety allows for easy attachment to substrates, facilitating its use in assays and research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
25-Hydroxy Vitamin D3: The parent compound without the biotinylaminopropyl ether moiety.
1,25-Dihydroxy Vitamin D3: A more active form of Vitamin D3.
Biotinylated Vitamin D3: Similar to 25-Hydroxy Vitamin D3 3,3’-Biotinylaminopropyl Ether but with different biotinylation sites.
Uniqueness
25-Hydroxy Vitamin D3 3,3’-Biotinylaminopropyl Ether is unique due to its combination of Vitamin D3 activity and biotinylation, which allows for versatile applications in research. Its ability to bind to Vitamin D receptors and its ease of attachment to various substrates make it a valuable tool in scientific studies .
Eigenschaften
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(1S,3Z)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxypropyl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H65N3O4S/c1-27-15-18-31(47-24-10-23-41-36(44)14-7-6-13-35-37-34(26-48-35)42-38(45)43-37)25-30(27)17-16-29-12-9-22-40(5)32(19-20-33(29)40)28(2)11-8-21-39(3,4)46/h16-17,28,31-35,37,46H,1,6-15,18-26H2,2-5H3,(H,41,44)(H2,42,43,45)/b29-16+,30-17-/t28-,31+,32-,33?,34+,35+,37+,40-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEWCHUHMJQYIG-KSKKSAFSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H65N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-(N,N-Dimethylamino)ethylamino-1-(2-N,N-Dimethylamino)ethylamino)-2-oxoethyl]-3-oxopropyl-carbamicAcidtert-ButylEster](/img/structure/B583240.png)



![3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid](/img/structure/B583246.png)






![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B583259.png)


